molecular formula C13H11N3O4 B14556097 N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine CAS No. 61963-92-6

N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine

Cat. No.: B14556097
CAS No.: 61963-92-6
M. Wt: 273.24 g/mol
InChI Key: LSQDQBQZTULRFN-UHFFFAOYSA-N
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Description

N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine: is a complex organic compound characterized by its unique molecular structure, which includes a benzodioxole ring and a nitropyridine moiety

Properties

CAS No.

61963-92-6

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-(6-methyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H11N3O4/c1-8-5-11-12(20-7-19-11)6-9(8)15-13-10(16(17)18)3-2-4-14-13/h2-6H,7H2,1H3,(H,14,15)

InChI Key

LSQDQBQZTULRFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1NC3=C(C=CC=N3)[N+](=O)[O-])OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the benzodioxole moiety through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine is unique due to its specific combination of a benzodioxole ring and a nitropyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and functionality.

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